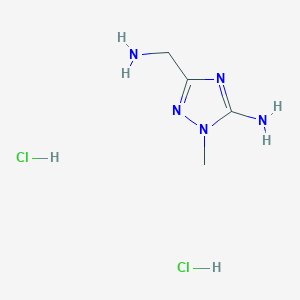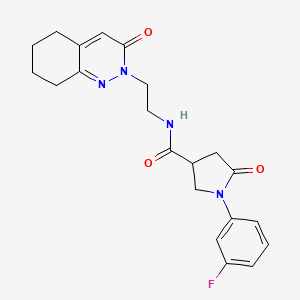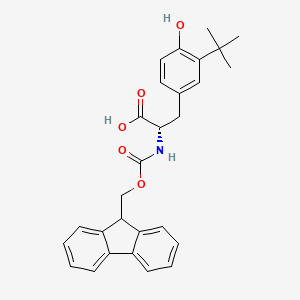![molecular formula C20H20FN3O B2806279 1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 862828-22-6](/img/structure/B2806279.png)
1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, also known as FLB-457, is a chemical compound that belongs to the class of benzodiazepines. It has been widely used in scientific research due to its potential therapeutic applications.
科学的研究の応用
Generation of Structurally Diverse Libraries
Research into the generation of structurally diverse libraries through alkylation and ring closure reactions has shown the potential for creating a wide range of compounds for various applications. For example, studies involving ketonic Mannich bases derived from acetylthiophene have been utilized to produce dithiocarbamates, thioethers, and various cyclic compounds such as pyrazolines and benzodiazepines, highlighting the versatility of these synthetic strategies in drug discovery and development (Roman, 2013).
Novel Anticancer Agents
The development of novel compounds for anticancer applications represents a significant area of research. For instance, pyridine-thiazole hybrid molecules have been synthesized and evaluated for their cytotoxic action towards different tumor cell lines. Compounds showing high selectivity and potent antiproliferative activity suggest the importance of structural diversity in designing new therapeutic agents (Ivasechko et al., 2022).
Radiosynthesis for Clinical Imaging
Automated radiosynthesis of tracers for clinical imaging, such as [18F]FMISO and [18F]PM-PBB3, showcases the application of fluorinated compounds in the diagnosis and study of diseases like cancer and Alzheimer's. These methodologies enable the production of radiotracers with sufficient radioactivity and specificity for clinical use, demonstrating the intersection of synthetic chemistry and medical imaging technology (Ohkubo et al., 2021).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, such as those containing fluorophenyl groups, is another research avenue. These compounds are of interest due to their potential pharmacological properties, including antimicrobial and anti-inflammatory activities. The design and synthesis of novel derivatives incorporating fluorophenyl moieties can lead to the development of new drugs with improved efficacy and selectivity (Rathod et al., 2008).
作用機序
Target of Action
The primary targets of this compound are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in the development and function of the nervous system. Dysregulation of TrkA/B/C expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease .
Mode of Action
The compound interacts with TrkA/B/C receptors, inhibiting their activity. This interaction can lead to changes in the signaling pathways associated with these receptors . The exact nature of these changes would depend on the specific context of the interaction, including the type of cell and the presence of other signaling molecules.
Biochemical Pathways
The compound’s interaction with TrkA/B/C receptors affects various biochemical pathways. These pathways are involved in a wide range of biological processes, including cell growth, differentiation, and survival . The downstream effects of these changes can have significant impacts on the function of the nervous system and other tissues.
Pharmacokinetics
The compound’s structure suggests that it may have favorable physicochemical parameters for translation into in vivo pet imaging agents
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with TrkA/B/C receptors. By inhibiting these receptors, the compound could potentially alter the progression of neurodegenerative diseases and other conditions associated with dysregulated TrkA/B/C signaling .
特性
IUPAC Name |
1-(2-fluorophenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-13(2)24-18-10-6-4-8-16(18)22-20(24)14-11-19(25)23(12-14)17-9-5-3-7-15(17)21/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEDGNQJDCVHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

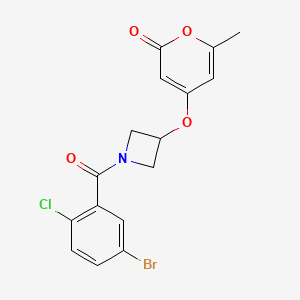
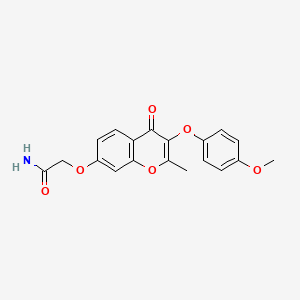
![1-[(3,5-Dimethylphenoxy)methyl]-2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2806199.png)
![Sodium [(2-methoxybenzyl)amino]acetate](/img/structure/B2806200.png)
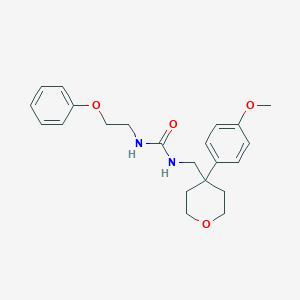
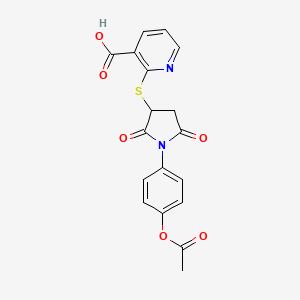
![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2806203.png)
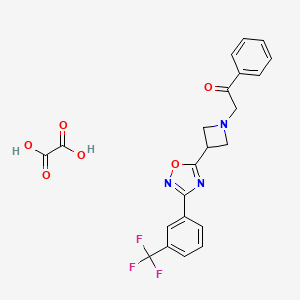
![N-isopropyl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2806209.png)
![4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B2806210.png)
